molecular formula C8H18N2O B3011892 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol CAS No. 1268522-37-7

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol

Cat. No.: B3011892
CAS No.: 1268522-37-7
M. Wt: 158.245
InChI Key: DEMJSCKEDLLJBK-SFYZADRCSA-N
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Description

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at the 2 and 5 positions, and an ethanol group attached to the nitrogen atom of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Attachment of the Ethanol Group: The ethanol group can be introduced by reacting the piperazine derivative with ethylene oxide or ethylene chlorohydrin under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]methanol: Similar structure but with a methanol group instead of an ethanol group.

    2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]propane: Similar structure but with a propane group instead of an ethanol group.

    2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]butane: Similar structure but with a butane group instead of an ethanol group.

Uniqueness

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol is unique due to the presence of the ethanol group, which imparts specific chemical and biological properties

Biological Activity

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol is a piperazine derivative characterized by a piperazine ring with two methyl groups at the 2 and 5 positions, and an ethanol group attached to one of the nitrogen atoms. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C8H18N2O
  • Molecular Weight: 158.241 g/mol
  • CAS Number: 1268522-37-7

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate diamines with dihaloalkanes under basic conditions followed by the introduction of the ethanol group through reactions with ethylene oxide or ethylene chlorohydrin.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activity and receptor binding, leading to diverse biological effects. The specific pathways influenced depend on the target molecules involved.

Pharmacological Applications

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cellular functions.
  • Receptor Binding : The compound has shown potential in binding to various receptors, which may lead to therapeutic effects in conditions such as anxiety and depression.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Study on Antidepressant Effects

A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant potential of piperazine derivatives similar to this compound. The findings indicated that these compounds could enhance serotonergic activity in the brain, suggesting their usefulness in treating mood disorders .

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties of piperazine derivatives, it was found that certain modifications to the piperazine structure led to increased efficacy against various bacterial strains. This highlights the importance of structural variations in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-DimethylpiperazineEnzyme Inhibition
Piperazine Derivative AAntidepressant Effects
Piperazine Derivative BAntimicrobial Activity

Properties

IUPAC Name

2-[(2S,5R)-2,5-dimethylpiperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJSCKEDLLJBK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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